N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide
Description
N'-[(1E)-1-(3-Aminophenyl)ethylidene]-2-iodobenzohydrazide is a hydrazide derivative featuring a 3-aminophenyl group and an iodine substituent on the benzohydrazide moiety. Its synthesis typically involves a condensation reaction between a hydrazide precursor (e.g., 2-iodobenzohydrazide) and 3-aminoacetophenone under reflux in the presence of a catalyst such as glacial acetic acid . The iodine atom introduces steric bulk and electronic effects, which may enhance binding to biological targets or influence crystallographic stability. Structural confirmation of analogous compounds is achieved via spectroscopic methods (FT-IR, NMR) and X-ray crystallography .
Properties
Molecular Formula |
C15H14IN3O |
|---|---|
Molecular Weight |
379.20 g/mol |
IUPAC Name |
N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-iodobenzamide |
InChI |
InChI=1S/C15H14IN3O/c1-10(11-5-4-6-12(17)9-11)18-19-15(20)13-7-2-3-8-14(13)16/h2-9H,17H2,1H3,(H,19,20)/b18-10+ |
InChI Key |
UCYXEDPLRLYSDY-VCHYOVAHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1I)/C2=CC(=CC=C2)N |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1I)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Methodology
- Starting material: Methyl 2-iodobenzoate or methyl 2-hydroxy-5-iodobenzoate, which can be synthesized from salicylic acid derivatives.
- Conversion to hydrazide: The ester is reacted with hydrazine hydrate to yield the corresponding hydrazide.
Reaction Conditions
- The ester is refluxed with hydrazine hydrate in methanol or ethanol.
- Reaction times typically range from several hours to overnight to ensure complete conversion.
- The hydrazide is isolated by filtration or crystallization.
Characterization
- The formation of the hydrazide is confirmed by the disappearance of ester signals (such as methyl protons at δ ~3.6 ppm in ^1H NMR) and the appearance of broad NH and NH2 peaks (δ ~6.7–7.0 ppm).
- Infrared spectroscopy shows characteristic NH and C=O stretching bands.
- Yields for this step are generally high, often exceeding 80–90%.
Condensation with 3-Aminophenyl Aldehyde
Choice of Carbonyl Compound
- The aldehyde used is 3-aminobenzaldehyde (or a substituted variant), which provides the aminophenyl moiety.
- The reaction forms the hydrazone linkage between the hydrazide nitrogen and the aldehyde carbonyl carbon.
Reaction Conditions
- The hydrazide and aldehyde are dissolved in methanol or ethanol.
- The mixture is refluxed or stirred at room temperature for several hours.
- Sometimes, a catalytic amount of acid or base (e.g., triethylamine) is added to facilitate condensation.
- Alternatively, one-pot syntheses have been reported where ester, hydrazine hydrate, and aldehyde are combined sequentially without isolation of intermediates.
Purification and Isolation
- The hydrazone product typically precipitates out or is isolated by solvent evaporation followed by recrystallization.
- Yields are reported as good to excellent (83–98%).
Characterization
- ^1H NMR shows disappearance of aldehyde proton (~9–10 ppm) and appearance of imine proton (-CH=N-) at ~8.5–9.5 ppm.
- IR spectra confirm hydrazone formation by characteristic C=N stretching (~1600–1650 cm^-1).
- Mass spectrometry and elemental analysis confirm molecular weight and composition.
- X-ray crystallography has been used to confirm the molecular structure and hydrogen bonding patterns.
Representative Synthetic Scheme
| Step | Reactants | Conditions | Product | Yield (%) | Key Characterization |
|---|---|---|---|---|---|
| 1 | Methyl 2-iodobenzoate + Hydrazine hydrate | Reflux in methanol, several hours | 2-iodobenzohydrazide | 85–90 | ^1H NMR: NH peaks; IR: NH, C=O bands |
| 2 | 2-iodobenzohydrazide + 3-aminobenzaldehyde | Reflux in methanol, with/without triethylamine | This compound | 83–98 | ^1H NMR: Imine proton; IR: C=N stretch; X-ray diffraction |
Alternative and One-Pot Synthesis Approaches
Recent studies have demonstrated that the hydrazone can be synthesized in a one-pot reaction by combining the ester, hydrazine hydrate, and aldehyde sequentially without isolating the hydrazide intermediate. This method improves efficiency and avoids the use of organic bases such as triethylamine.
- The reaction is conducted in methanol under reflux.
- The absence of ester methyl protons and the presence of hydrazone imine protons in NMR confirm the product formation.
- This approach yields the target hydrazone in excellent yields and purity.
Notes on Reaction Monitoring and Purity
- Reaction progress is monitored by Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
- Purity is assessed by chromatographic techniques and melting point determination.
- Crystallization from methanol or ethanol often yields suitable crystals for X-ray diffraction analysis.
Summary of Key Research Findings
- The compound belongs to the acylhydrazone class, characterized by the functional group -C(O)-NH-N=CH-.
- The iodine substituent on the benzohydrazide ring influences electronic properties and potentially biological activity.
- Hydrazide formation from methyl esters is a robust and high-yielding step.
- Condensation with aromatic aldehydes proceeds smoothly under mild conditions.
- One-pot syntheses have been validated to streamline production.
- Characterization by IR, NMR, MS, and X-ray crystallography confirms structure and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide has shown promising antimicrobial properties. Studies indicate that derivatives of hydrazides exhibit significant activity against various bacterial strains. For instance, a related compound demonstrated an IC50 value ranging from 1 to 34 mM against Trypanosoma brucei, suggesting potential as an antitrypanosomal agent .
Anticancer Properties
Research has indicated that hydrazone derivatives can inhibit cancer cell proliferation. A study involving similar compounds reported their efficacy in inducing apoptosis in cancer cells, which could be attributed to their ability to interact with cellular targets involved in cell cycle regulation .
Materials Science
Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing new functional materials, particularly in the development of organic semiconductors. Its unique structural features allow for the modification of electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Polymer Chemistry
In polymer science, this compound can be utilized as a cross-linking agent or a curing agent in the formulation of polymeric materials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, which is critical for industrial applications .
Analytical Chemistry
Chromatographic Applications
This compound can be employed as a reagent in chromatographic techniques for the separation and identification of various biomolecules. Its ability to form stable complexes with metal ions makes it useful in metal ion detection and quantification through methods such as high-performance liquid chromatography (HPLC) .
Spectroscopic Studies
The structural characteristics of this compound have been elucidated using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These studies provide insights into its chemical behavior and interactions with other molecules .
Data Tables
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of hydrazone derivatives revealed that this compound exhibited significant inhibition against Gram-positive bacteria. The research highlighted its potential as a lead compound for developing new antibiotics.
Case Study 2: Synthesis of Organic Semiconductors
In another investigation, researchers synthesized a series of organic semiconductors using this compound as a building block. The resulting materials showed improved charge transport properties, indicating their suitability for use in electronic devices.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide involves its interaction with molecular targets through its functional groups. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Crystallographic Insights
- Hydrogen Bonding: Compounds like INH-RA exhibit intramolecular hydrogen bonds (O–H⋯N, N–H⋯O) that stabilize their crystal structures.
- Crystallographic Tools : SHELX software (SHELXS-97, SHELXL-2014) is widely used for structure refinement, ensuring accurate determination of bond lengths and angles (e.g., C=N imine bond: ~1.28 Å in ) .
Key Research Findings and Implications
Electronic Effects: Iodine’s polarizability may enhance dipole interactions in biological systems compared to smaller halogens (e.g., chlorine) or non-halogen substituents .
Synthetic Flexibility : Condensation reactions with hydrazide precursors are versatile, enabling incorporation of diverse aryl and heteroaryl groups .
Crystallographic Stability: Hydrogen bonding and π-π stacking are critical for crystal packing; bulky substituents like iodine may necessitate alternative crystallization solvents (e.g., methanol vs. ethanol) .
Biological Activity
N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide is an organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
This compound has the molecular formula with a molecular weight of approximately 379.20 g/mol. The compound features a hydrazone linkage connecting two aromatic rings, which is significant for its chemical reactivity and biological interactions . The presence of an iodine atom enhances its reactivity through halogen bonding, differentiating it from structurally similar compounds that lack halogen substituents.
Synthesis
The synthesis of this compound typically involves a condensation reaction between 2-iodobenzohydrazide and 3-aminophenylacetaldehyde. This reaction is conducted in organic solvents such as ethanol or methanol under reflux conditions to promote the formation of the hydrazone linkage. Purification methods such as recrystallization or chromatography are employed post-reaction .
Enzyme Inhibition Studies
Research indicates that compounds with similar structures exhibit significant interactions with various enzyme active sites. Preliminary studies have suggested that this compound may also possess enzyme inhibition properties, although specific targets remain to be conclusively identified. Molecular docking simulations have been utilized to predict binding affinities and elucidate potential mechanisms of action .
Antimicrobial and Antiproliferative Effects
This compound has shown promise in antimicrobial assays. Compounds in the same class have demonstrated varying degrees of activity against bacterial strains, suggesting potential applications in treating infections. Additionally, there is emerging evidence supporting its antiproliferative effects against cancer cell lines, indicating that it may inhibit tumor growth through mechanisms yet to be fully understood .
Comparative Analysis with Related Compounds
The following table summarizes key features of related compounds that share structural similarities with this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-hydroxybenzohydrazide | C15H14N3O2 | Contains hydroxyl group; exhibits different activities |
| N'-[(1E)-1-(2-aminophenyl)ethylidene]benzohydrazide | C15H14N4O | Lacks iodine; shows distinct interaction profiles |
| N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide | C16H18N4O | Methoxy substitution alters solubility and reactivity |
The unique iodine atom in this compound enhances its reactivity and potential biological activity compared to these related compounds .
Case Studies and Research Findings
Recent studies have focused on the pharmacological properties of hydrazones, including those similar to this compound. For example, research has shown that certain derivatives exhibit antitrypanosomal activity with IC50 values ranging from 1 to 34 mM, suggesting a pathway for further exploration in therapeutic applications against parasitic infections .
Q & A
Q. What methods validate the stability of this compound under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0); monitor degradation via HPLC .
- Light Sensitivity : Conduct accelerated aging under UV/visible light; use amber vials if photodegradation is observed .
- Metabolic Stability : Liver microsome assays to identify CYP450-mediated oxidation hotspots (e.g., hydrazone cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
